molecular formula C5H11N3O2 B7721483 N'-hydroxymorpholine-4-carboximidamide

N'-hydroxymorpholine-4-carboximidamide

Cat. No.: B7721483
M. Wt: 145.16 g/mol
InChI Key: VQTABDIYPJEHBR-UHFFFAOYSA-N
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Description

N’-hydroxymorpholine-4-carboximidamide is a chemical compound with the molecular formula C₅H₁₁N₃O₂ and a molecular weight of 145.16 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring and a carboximidamide group.

Properties

IUPAC Name

N'-hydroxymorpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTABDIYPJEHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29044-26-6
Record name N'-hydroxymorpholine-4-carboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxymorpholine-4-carboximidamide typically involves the reaction of morpholine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of N’-hydroxymorpholine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale purification methods, ensuring consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form nitroso intermediates or nitroxyl radicals. Key reagents include:

  • Pb(OAc)₄ : Converts the hydroxylamine group to a nitroso derivative at 0–25°C in dichloromethane .

  • H₂O₂/Fe²⁺ Fenton system : Generates nitroxyl radicals via biomimetic oxidation, observed in studies of analogous amidoximes .

Example Reaction Pathway :

N’-Hydroxymorpholine-4-carboximidamidePb(OAc)₄Morpholine-4-carboximidamide-N-oxide+AcOH\text{N'-Hydroxymorpholine-4-carboximidamide} \xrightarrow{\text{Pb(OAc)₄}} \text{Morpholine-4-carboximidamide-N-oxide} + \text{AcOH}

Yield : ~65–75% under optimized conditions .

Alkylation and Acylation

The carboximidamide group acts as a nucleophile, enabling alkylation or acylation at the NH₂ site:

Reaction Type Reagents/Conditions Product Yield Source
Alkylation CH₃I, K₂CO₃, DMF, 50°CN-Methyl-morpholine-4-carboximidamide82%
Acylation Cyclopropanecarboxylic acid, DCC, RTCyclopropanecarboxamidino-morpholine68%

Key Mechanistic Insight :

  • DCC (1,3-dicyclohexylcarbodiimide) activates carboxylic acids for acylation via intermediate O-acylisourea formation .

Cyclization Reactions

The compound participates in heterocycle formation, particularly 1,2,4-oxadiazoles:

Method A :

  • React with triethyl orthoformate (HC(OEt)₃) in refluxing ethanol .

  • Product : 3-(Morpholin-4-yl)-1,2,4-oxadiazole.

  • Yield : 89% .

Method B :

  • Use 1,1-dimethoxy-N,N-dimethylethanamine under basic conditions (NaH, THF) .

  • Product : 5-Methoxy-substituted oxadiazole derivatives.

General Reaction :

N’-Hydroxy-carboximidamide+Electrophilic Carbon SourceOxadiazole+H₂O\text{N'-Hydroxy-carboximidamide} + \text{Electrophilic Carbon Source} \rightarrow \text{Oxadiazole} + \text{H₂O}

Condensation Reactions

The hydroxylamine group facilitates condensation with carbonyl compounds:

Substrate Conditions Product Application
Aldehydes (RCHO)EtOH, 60°C, 12hSchiff base derivativesMetal chelators
Ketones (RCOR')Acid catalysis (HCl), refluxHydrazone analogsEnzyme inhibition studies

Notable Example :
Condensation with 4-nitrophenylaldehyde yields a hydrazone used in coordination chemistry.

Acid-Base Reactions

The hydroxylamine group exhibits pH-dependent tautomerism:

  • Acidic Conditions (pH < 3) : Protonation at the hydroxyl oxygen forms a nitrenium ion .

  • Basic Conditions (pH > 10) : Deprotonation generates a nitroxide anion, enhancing nucleophilicity .

Equilibrium :

NHOHNH⁺-O⁻(pKa6.2)\text{NHOH} \rightleftharpoons \text{NH⁺-O⁻} \quad (\text{p}K_a \approx 6.2)

Nucleophilic Substitution

The morpholine ring’s nitrogen participates in SN² reactions:

Electrophile Conditions Product Yield
Methyl iodide DMF, 25°C, 6hN-Methyl-morpholine derivative75%
Benzyl chloride K₂CO₃, acetone, refluxN-Benzyl substituted compound63%

Industrial Relevance :

  • Used in continuous flow reactors for scalable production of pharmaceutically active morpholine derivatives .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the carboximidamide group:

  • Product : Morpholine-4-carboxamide (NH₂CONH₂ derivative) .

  • Selectivity : >90% with 10% Pd/C at 40 psi H₂ .

Biochemical Interactions

The compound modulates enzymatic activity via hydrogen bonding:

  • IDO (Indoleamine 2,3-dioxygenase) Inhibition : Binds to the heme cofactor, disrupting tryptophan metabolism .

  • Anticancer Activity : Synergizes with checkpoint inhibitors in preclinical models .

Scientific Research Applications

Chemical Properties and Reactions

NHMC is characterized by its morpholine structure, which contributes to its reactivity and biological properties. The compound can undergo several chemical reactions, including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solvents at room temperature
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous solvents (e.g., THF, diethyl ether)
SubstitutionVarious nucleophiles (halides, amines)Polar solvents (e.g., DMSO, acetonitrile)

Chemistry

In synthetic organic chemistry, NHMC serves as a building block for the synthesis of complex molecules. Its ability to participate in various chemical reactions makes it an essential reagent in laboratories focused on organic synthesis.

Biology

In biological research, NHMC is utilized in studies investigating enzyme mechanisms. It acts as a probe to explore biological pathways and has been shown to inhibit specific enzymes, potentially influencing various metabolic processes.

Medicine

The compound is being investigated for its therapeutic properties. Notably, NHMC has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity includes:

  • Enzyme Inhibition : Particularly against proteases involved in disease processes.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anti-Cancer Properties : Research suggests that NHMC may induce apoptosis in cancer cell lines.

The following table summarizes key findings regarding the biological activity of NHMC:

Biological ActivityEffect ObservedReference
Enzyme InhibitionInhibition of proteases
AntimicrobialEffective against certain bacterial strains
Anti-CancerInduction of apoptosis in cancer cell lines

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of NHMC:

  • In Vitro Studies on Cancer Cell Lines : These studies demonstrated that NHMC could induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties of NHMC revealed that it effectively inhibits the growth of specific bacterial strains, indicating its potential use in treating infections.
  • Structure-Activity Relationship (SAR) Analysis : This analysis explored how modifications to the NHMC structure could enhance its biological activity, providing insights into optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of N’-hydroxymorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N’-hydroxymorpholine-4-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxymorpholine-4-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N'-Hydroxymorpholine-4-carboximidamide (NHMC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of NHMC, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique morpholine structure, which contributes to its biological properties. The chemical formula for NHMC is C5H11N3O2C_5H_{11}N_3O_2 . The presence of the hydroxyl and carboximidamide functional groups is believed to play a crucial role in its interaction with biological targets.

The biological activity of NHMC can be attributed to several mechanisms:

  • Enzyme Inhibition : NHMC has shown potential as an inhibitor of various enzymes, which may contribute to its therapeutic effects. For example, it has been investigated for its ability to inhibit certain proteases involved in disease processes.
  • Antimicrobial Activity : Preliminary studies indicate that NHMC exhibits antimicrobial properties, making it a candidate for further research in treating infections .
  • Anti-Cancer Properties : Research has suggested that NHMC may have anti-cancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
Enzyme InhibitionInhibition of proteases
AntimicrobialEffective against certain bacterial strains
Anti-CancerInduction of apoptosis in cancer cell lines

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of NHMC:

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that NHMC induced apoptosis in breast cancer cell lines by activating caspase pathways. The results indicated a dose-dependent response, suggesting potential for development as an anti-cancer agent .
  • Antimicrobial Efficacy :
    • In a controlled experiment, NHMC was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) Analysis :
    • SAR studies have highlighted the importance of specific functional groups in NHMC's structure that enhance its biological activity. Modifications to the morpholine ring were found to affect potency and selectivity against target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N'-hydroxymorpholine-4-carboximidamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation reactions between hydroxylamine derivatives and morpholine-containing precursors. For example, analogous compounds (e.g., N'-hydroxy-4-propoxybenzenecarboximidamide) are synthesized via sequential reactions of aniline derivatives with isocyanides, followed by hydroxylamine coupling .
  • Optimization : Key parameters include temperature control (20–50°C), pH adjustment (neutral to mildly acidic), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or HPLC is critical to achieve >95% purity, as validated by NMR and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the hydroxymorpholine ring and carboximidamide group. Peaks for hydroxyl protons (δ 8.5–9.5 ppm) and morpholine carbons (δ 45–60 ppm) are diagnostic .
  • HPLC : Validate purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., calculated vs. observed m/z) .

Q. What factors influence the stability of this compound during storage and experimental use?

  • Stability Considerations :

  • Temperature : Store at –20°C in inert conditions to prevent degradation.
  • pH Sensitivity : Avoid strongly alkaline conditions (pH >9), which may hydrolyze the carboximidamide group .
  • Light Exposure : Protect from UV light to prevent photodegradation.
    • Validation : Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can researchers investigate the reactivity of this compound with biomolecular targets (e.g., enzymes or DNA)?

  • Experimental Design :

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure binding rates with target enzymes.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, leveraging PubChem-derived structural data (e.g., SMILES, InChI) .
  • Mutagenesis : Validate binding hypotheses by engineering enzyme mutants and comparing activity shifts .

Q. What computational approaches are suitable for modeling the electronic and steric properties of this compound?

  • Methods :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess conformational flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., morpholine vs. piperazine analogs) to predict bioactivity .

Q. How should researchers address contradictory data in studies involving this compound (e.g., variable bioactivity across assays)?

  • Resolution Strategies :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., impurity levels or solvent effects) .
  • Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations to reconcile discrepancies .

Q. What methodologies are recommended for assessing the in vitro and in vivo toxicity of this compound?

  • Toxicity Protocols :

  • In Vitro : Use MTT assays on human cell lines (e.g., HEK293) to measure IC₅₀ values. Include positive controls (e.g., cisplatin) for benchmarking .
  • In Vivo : Conduct acute toxicity studies in rodent models, monitoring hematological and histological parameters. Dose ranges should align with OECD Guidelines 423 .
  • Metabolic Profiling : Use LC-MS to identify toxic metabolites generated by hepatic microsomes .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, IC₅₀ values) in appendices, with processed data (mean ± SD, p-values) in the main text .
  • Uncertainty Analysis : Report instrument precision (e.g., ±0.1 ppm for NMR) and statistical methods (e.g., ANOVA for dose-response curves) .

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